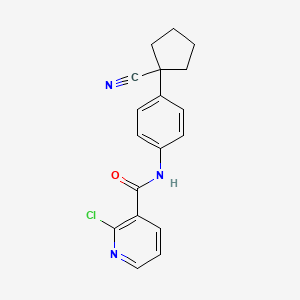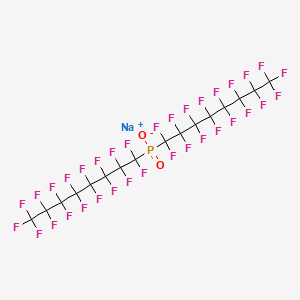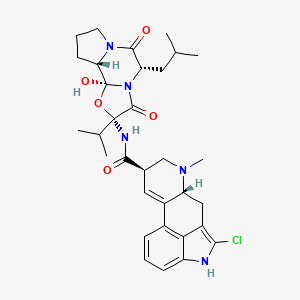
Chlorocriptine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorocriptine is a biochemical compound with the molecular formula C32H40ClN5O5 and a molecular weight of 610.14 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of ergot alkaloids and exhibits significant biological activity, making it a subject of interest in various scientific fields.
Aplicaciones Científicas De Investigación
Chlorocriptine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology: In biological research, this compound is used to study the effects of ergot alkaloids on cellular processes.
Medicine: Although not used therapeutically, this compound serves as a model compound in pharmacological studies to understand the mechanisms of ergot alkaloids.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and in quality control processes
Métodos De Preparación
The synthesis of Chlorocriptine involves several steps, typically starting with the extraction of ergot alkaloids from natural sources. The synthetic route includes:
Initial Extraction: Ergot alkaloids are extracted from the ergot fungus.
Chemical Modification: The extracted alkaloids undergo chemical modifications, including chlorination and hydroxylation, to produce this compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial production methods for this compound are similar but scaled up to meet the demands of research institutions. These methods emphasize efficiency and cost-effectiveness while maintaining high purity standards.
Análisis De Reacciones Químicas
Chlorocriptine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
Chlorocriptine exerts its effects by interacting with dopamine receptors, particularly the dopamine D2 receptor. This interaction inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently affecting intracellular calcium release. These actions lead to various physiological effects, including modulation of neurotransmitter release and inhibition of prolactin secretion .
Comparación Con Compuestos Similares
Chlorocriptine is similar to other ergot alkaloids such as:
Bromocriptine: Used therapeutically for conditions like Parkinson’s disease and hyperprolactinemia.
Cabergoline: Another dopamine agonist used to treat hyperprolactinemia.
Pergolide: Used in the treatment of Parkinson’s disease.
Compared to these compounds, this compound is primarily used in research rather than therapeutics. Its unique chemical structure, including the presence of a chlorine atom, distinguishes it from other ergot alkaloids and contributes to its specific biological activities .
Propiedades
IUPAC Name |
(6aR,9R)-5-chloro-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40ClN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEXWQJDRAAALP-AYFBDAFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Cl)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Cl)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68944-88-7 |
Source


|
| Record name | Ergotaman-3',6',18-trione, 2-chloro-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)-, (5'alpha)- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
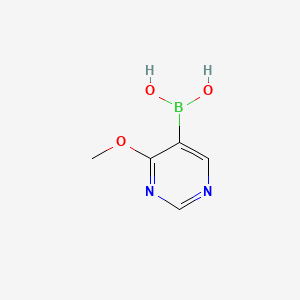
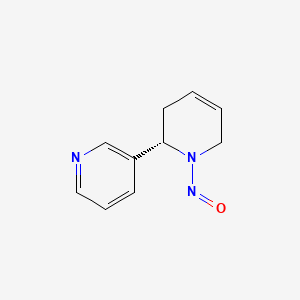
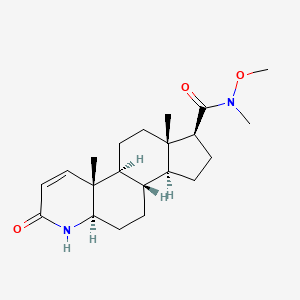


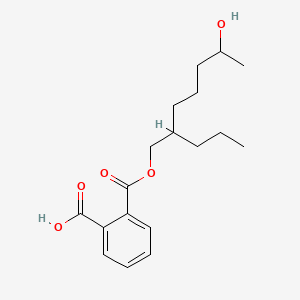
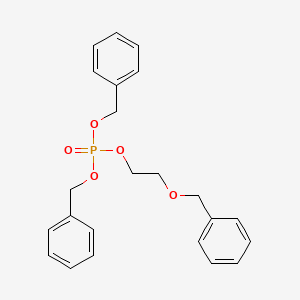
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
